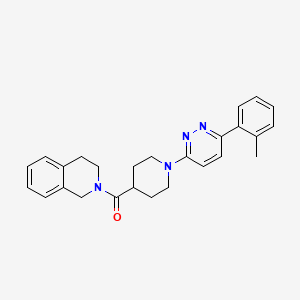

(3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone is a chemical entity with a diverse structure incorporating elements of isoquinolines, pyridazines, and piperidines

Métodos De Preparación

Synthetic routes for (3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone typically start with the construction of the isoquinoline and pyridazine core structures. These cores are then functionalized with the necessary substituents before being coupled through various organic reactions:

Isoquinoline Synthesis: Traditional Bischler-Napieralski cyclization or Pictet-Spengler reaction under controlled acidic conditions can create the isoquinoline ring.

Pyridazine Formation: This can be achieved through condensation reactions involving hydrazine and 1,3-diketones.

Final Coupling: The isoquinoline and pyridazine moieties can be linked via a piperidine scaffold through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Análisis De Reacciones Químicas

The compound undergoes several types of reactions due to its complex structure:

Oxidation and Reduction: Both the isoquinoline and pyridazine rings can be targets for oxidation or reduction, leading to various hydroxylated or reduced derivatives.

Substitution: The aromatic rings and the piperidine moiety allow for electrophilic and nucleophilic substitution reactions, often using halogens or organic electrophiles.

Major Products: Depending on the conditions, major products may include substituted analogs, N-oxides, and reduced derivatives, facilitating further functionalization or modification.

Aplicaciones Científicas De Investigación

The compound (3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone (CAS Number: 1105218-92-5) is a complex organic molecule that has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry, particularly in the treatment of neurological disorders and cancer. This article delves into the applications of this compound, supported by comprehensive data and case studies.

Neuropharmacology

Research indicates that compounds similar to This compound may possess neuroprotective properties. The isoquinoline structure is known for its ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in managing conditions such as depression and schizophrenia.

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of isoquinoline derivatives found that these compounds could reduce oxidative stress in neuronal cells, suggesting a potential therapeutic role in neurodegenerative diseases like Alzheimer's and Parkinson's disease . The modulation of NMDA receptors by these compounds may also provide avenues for further research into their protective effects against excitotoxicity.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Compounds with similar frameworks have been studied for their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Activity

In vitro studies have shown that derivatives of isoquinoline can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. For instance, a related study demonstrated that certain isoquinoline derivatives could effectively induce apoptosis in human cancer cell lines . This indicates that the compound may hold promise as a lead structure for developing new anticancer agents.

Modulation of Immune Responses

Emerging research highlights the role of kynurenine pathway metabolites in immune modulation. The compound's interaction with immune cells could influence inflammatory responses, making it a candidate for treating autoimmune diseases.

Case Study: Immune Modulation

Research has shown that compounds affecting the tryptophan-kynurenine metabolic pathway can alter immune responses and have potential applications in managing autoimmune conditions . This suggests that This compound could be explored for its immunomodulatory effects.

Mecanismo De Acción

The compound's mechanism of action in biological systems typically involves interaction with specific molecular targets:

Molecular Targets: Enzymes or receptors that recognize the isoquinoline or pyridazine moieties.

Pathways Involved: Inhibition of enzymatic activity, modulation of receptor signaling pathways, or interference with DNA/RNA synthesis.

Comparación Con Compuestos Similares

When compared to other isoquinoline, pyridazine, or piperidine derivatives, (3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone stands out due to its combined structural motifs, which enhance its versatility and potential effectiveness.

Similar Compounds: Other derivatives of isoquinoline (e.g., papaverine), pyridazine (e.g., phthalazine), and piperidine (e.g., piperine) each possess unique properties but often lack the multifaceted functionality found in this compound.

Highlighting its uniqueness, the combination of these different functional groups creates a highly versatile scaffold for the development of new drugs or materials.

That should give you a thorough overview. What do you think?

Actividad Biológica

The compound (3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features:

- A dihydroisoquinoline moiety, which is often associated with various pharmacological activities.

- A piperidine ring, known for its role in neuropharmacology.

- A pyridazine derivative that may contribute to its biological profile.

Research indicates that compounds containing isoquinoline and piperidine structures can interact with various biological targets, such as receptors and enzymes involved in neurotransmission and cell signaling pathways. This compound is hypothesized to influence:

- Neurotransmitter Systems : It may modulate dopamine and serotonin receptors, which are critical in treating mood disorders.

- Cell Proliferation : There is evidence suggesting that similar compounds exhibit anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.

Antitumor Activity

A notable study highlighted the compound's potential as an anticancer agent . In vitro assays demonstrated that it inhibited the growth of several cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve the modulation of apoptosis pathways and cell cycle arrest at the G2/M phase.

Study 1: Anticancer Properties

In a study published in Cancer Letters, researchers evaluated the efficacy of the compound against breast cancer cells. The results indicated:

- IC50 Values : The compound exhibited an IC50 value of 25 µM, indicating significant cytotoxicity.

- Mechanism : Flow cytometry analysis revealed that treated cells showed increased annexin V binding, suggesting enhanced apoptosis.

Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of similar compounds. In this study:

- Animal Models : Mice treated with the compound demonstrated reduced anxiety-like behavior in elevated plus-maze tests.

- Biochemical Assays : Increased levels of serotonin and dopamine were observed in brain tissues post-treatment, supporting its potential as an anxiolytic agent.

Comparative Analysis

The table below summarizes the biological activities reported for related compounds:

| Compound Structure | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| Dihydroisoquinoline | Anticancer | 25 | Induces apoptosis |

| Piperidine Derivative | Anxiolytic | 30 | Modulates neurotransmitter levels |

| Pyridazine Analog | Antimicrobial | 15 | Inhibits bacterial growth |

Propiedades

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-[1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O/c1-19-6-2-5-9-23(19)24-10-11-25(28-27-24)29-15-13-21(14-16-29)26(31)30-17-12-20-7-3-4-8-22(20)18-30/h2-11,21H,12-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUSDVRQGXAKKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCC5=CC=CC=C5C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.